molecular formula C6H9NO3 B11777381 (3S)-3,6-Dimethylmorpholine-2,5-dione

(3S)-3,6-Dimethylmorpholine-2,5-dione

Cat. No.: B11777381
M. Wt: 143.14 g/mol
InChI Key: VVCGOQDXURYHJV-WUCPZUCCSA-N
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Description

(3S)-3,6-Dimethylmorpholine-2,5-dione is an organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring with two methyl groups attached at the 3rd and 6th positions and two keto groups at the 2nd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,6-Dimethylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-2,5-dihydroxyhexanoic acid with a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,6-Dimethylmorpholine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

(3S)-3,6-Dimethylmorpholine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3,6-Dimethylmorpholine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylmorpholine: Lacks the keto groups present in (3S)-3,6-Dimethylmorpholine-2,5-dione.

    2,5-Dimethylmorpholine: Has methyl groups at different positions compared to this compound.

    3,6-Dimethyl-2,5-dihydroxymorpholine: Contains hydroxyl groups instead of keto groups.

Uniqueness

This compound is unique due to the presence of both methyl and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

(3S)-3,6-Dimethylmorpholine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a six-membered morpholine ring with two methyl groups at the 3 and 6 positions and two carbonyl groups at the 2 and 5 positions. This unique structure contributes to its reactivity and potential biological functions.

Property Details
Molecular Formula C₇H₁₃N₁O₂
Molecular Weight 143.19 g/mol
Structural Features Six-membered ring, two carbonyl groups

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor or activator of certain enzymes involved in key biochemical pathways. For instance:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific enzymes related to cancer progression.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens, although detailed studies are still required to elucidate its efficacy and mechanisms.

Antimicrobial Studies

Recent investigations have focused on the antimicrobial properties of this compound. A study conducted on various bacterial strains demonstrated that the compound exhibits significant inhibitory effects on growth. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings indicate that this compound could be developed into a novel antimicrobial agent pending further research.

Anticancer Research

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines.

These results suggest that this compound may interfere with cancer cell viability through apoptosis induction or cell cycle arrest.

Case Studies

  • Polymer Applications : Research has demonstrated the use of this compound as a monomer in synthesizing biodegradable polymers. These polymers exhibit biocompatibility and can degrade via hydrolytic and enzymatic pathways .
  • Enzymatic Reactions : Studies indicate that this compound can participate in enzyme-catalyzed reactions leading to the formation of polydepsipeptides with potential biomedical applications .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3S)-3,6-dimethylmorpholine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4?/m0/s1

InChI Key

VVCGOQDXURYHJV-WUCPZUCCSA-N

Isomeric SMILES

C[C@H]1C(=O)OC(C(=O)N1)C

Canonical SMILES

CC1C(=O)OC(C(=O)N1)C

Origin of Product

United States

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